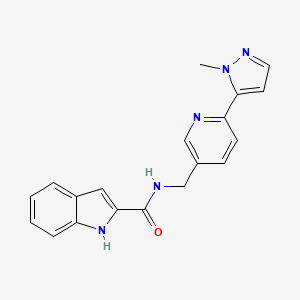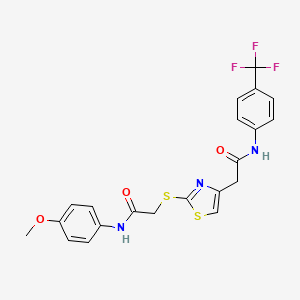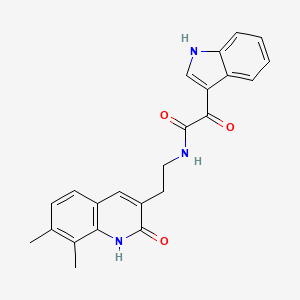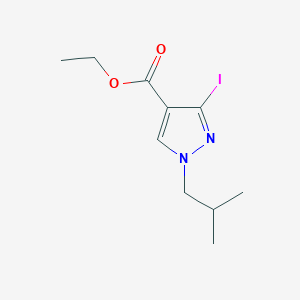![molecular formula C18H19ClN6O2S B2581524 4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide CAS No. 2319638-37-2](/img/structure/B2581524.png)
4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H19ClN6O2S and its molecular weight is 418.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Le composé présente des propriétés anticancéreuses prometteuses. Les chercheurs ont étudié ses effets sur diverses lignées cellulaires cancéreuses, notamment le cancer du sein, du poumon et du côlon. Des études mécanistiques suggèrent qu'il interfère avec la progression du cycle cellulaire, induit l'apoptose et inhibe la croissance tumorale. Des explorations supplémentaires sont nécessaires pour optimiser son efficacité et sa sécurité en vue d'une utilisation clinique potentielle .
Propriétés antimicrobiennes
Le composé présente une activité antimicrobienne contre les bactéries à Gram positif et à Gram négatif. Il pourrait servir de composé de tête pour développer de nouveaux antibiotiques. Les chercheurs s'intéressent à la compréhension de son mode d'action et à l'optimisation de sa puissance .
Effets analgésiques et anti-inflammatoires
Des études indiquent que ce composé possède des propriétés analgésiques et anti-inflammatoires. Il peut moduler les voies de la douleur et réduire l'inflammation en inhibant des enzymes ou des récepteurs spécifiques. Ces résultats ouvrent des voies pour la gestion de la douleur et les troubles inflammatoires .
Potentiel antioxydant
Le composé présente une activité antioxydante, protégeant les cellules du stress oxydatif. Les antioxydants jouent un rôle crucial dans la prévention de diverses maladies, notamment les maladies neurodégénératives et les maladies cardiovasculaires. Les chercheurs explorent son potentiel en tant qu'agent thérapeutique .
Applications antivirales
Des investigations préliminaires suggèrent que le composé a des effets antiviraux. Il peut inhiber la réplication virale ou l'entrée dans les cellules hôtes. Les chercheurs s'intéressent à l'évaluation de son efficacité contre des virus spécifiques, tels que les virus de la grippe ou de l'herpès .
Inhibition enzymatique
Le composé interagit avec des enzymes, notamment l'anhydrase carbonique, la cholinestérase et la phosphatase alcaline. Ces interactions pourraient avoir des implications thérapeutiques. Par exemple :
- Les inhibiteurs de la phosphatase alcaline peuvent trouver des applications dans la santé osseuse et les troubles métaboliques .
Activité anti-lipase
Les inhibiteurs de la lipase jouent un rôle dans la gestion du poids et le traitement de l'obésité. L'activité anti-lipase du composé justifie des recherches supplémentaires pour des applications pharmaceutiques potentielles .
Inhibition de l'aromatase
Les inhibiteurs de l'aromatase sont essentiels dans le traitement du cancer du sein. La capacité du composé à inhiber l'aromatase pourrait contribuer au développement de nouveaux traitements pour les cancers hormono-dépendants .
En résumé, ce composé multiforme est très prometteur dans divers domaines, de la recherche sur le cancer à la thérapie antimicrobienne. Les chercheurs continuent d'explorer son potentiel, en mettant l'accent sur les relations structure-activité et les études in silico. Alors que nous dévoilons ses secrets, il peut ouvrir la voie à la conception de médicaments innovants et à des traitements multifonctionnels des maladies . 🌟
Mécanisme D'action
Target of Action
Compounds with a triazolo-pyridazine structure are often associated with various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets of such compounds can vary widely depending on the exact structure and functional groups present.
Propriétés
IUPAC Name |
4-chloro-N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2S/c1-23(28(26,27)15-6-4-13(19)5-7-15)14-10-24(11-14)17-9-8-16-20-21-18(12-2-3-12)25(16)22-17/h4-9,12,14H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQXKGWPPCIATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2581442.png)

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide](/img/structure/B2581445.png)
![N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2581447.png)



![4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2581454.png)
![5-Methyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2581458.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581459.png)

![7-(4-fluorophenyl)-18,19-dimethoxy-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2581461.png)

![(2Z)-N-acetyl-6-bromo-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2581464.png)
